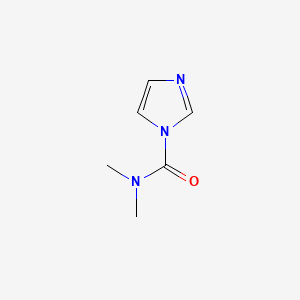
5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an oxadiazole), and any functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes understanding the starting materials, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy may be used to analyze the compound’s chemical properties .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole involves the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride. This intermediate is then reacted with N-(hydroxyimino)acetamide to form 3-cyclopropyl-1,2,4-oxadiazol-5-yl acetamide. Finally, this compound is reacted with bromomethane in the presence of a base to form the target compound.", "Starting Materials": ["Cyclopropylcarboxylic acid", "Thionyl chloride", "N-(hydroxyimino)acetamide", "Bromomethane", "Base"], "Reaction": ["1. Cyclopropylcarboxylic acid is reacted with thionyl chloride to form cyclopropylcarbonyl chloride.", "2. Cyclopropylcarbonyl chloride is reacted with N-(hydroxyimino)acetamide to form 3-cyclopropyl-1,2,4-oxadiazol-5-yl acetamide.", "3. 3-cyclopropyl-1,2,4-oxadiazol-5-yl acetamide is reacted with bromomethane in the presence of a base to form 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole."] } | |
CAS-Nummer |
1443289-31-3 |
Produktname |
5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole |
Molekularformel |
C6H7BrN2O |
Molekulargewicht |
203 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



